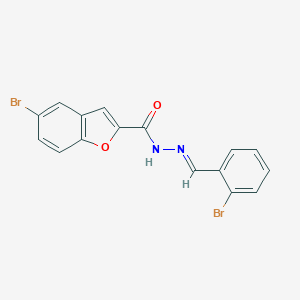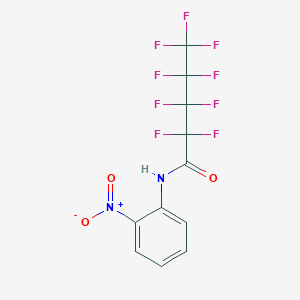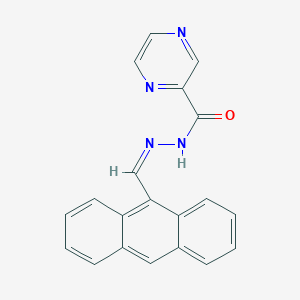![molecular formula C26H32N6O3S B449051 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B449051.png)
2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide is a complex organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide and alkylating agents under controlled conditions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Toluidinomethyl Group: This step involves the reaction of the triazole intermediate with 4-toluidine and formaldehyde under acidic conditions to form the toluidinomethyl derivative.
Formation of the Hydrazide: The final step includes the condensation of the triazole derivative with 2,4-dimethoxybenzaldehyde and propanohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and toluidinomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with cellular processes by generating reactive oxygen species (ROS) or by modulating signaling pathways.
相似化合物的比较
Similar Compounds
- **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Uniqueness
Compared to these similar compounds, 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide is unique due to the presence of the toluidinomethyl group, which may enhance its biological activity and specificity. The combination of the triazole ring with the hydrazide moiety also contributes to its distinct chemical and biological properties.
属性
分子式 |
C26H32N6O3S |
|---|---|
分子量 |
508.6g/mol |
IUPAC 名称 |
N-[1-(2,4-dimethoxyphenyl)ethylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C26H32N6O3S/c1-7-14-32-24(16-27-20-10-8-17(2)9-11-20)29-31-26(32)36-19(4)25(33)30-28-18(3)22-13-12-21(34-5)15-23(22)35-6/h7-13,15,19,27H,1,14,16H2,2-6H3,(H,30,33) |
InChI 键 |
PZFWZCSCXPIQEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)NN=C(C)C3=C(C=C(C=C3)OC)OC |
规范 SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)NN=C(C)C3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-({2-[(5-chloro-2-thienyl)methylene]hydrazino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B448971.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B448975.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(1-naphthylmethylene)hydrazino]carbonyl}vinyl)-3-fluorobenzamide](/img/structure/B448976.png)
![4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)
![ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE](/img/structure/B448979.png)

![Ethyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B448982.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-furylmethylene)hydrazino]carbonyl}vinyl)-3-fluorobenzamide](/img/structure/B448983.png)



![3,4-dimethyl-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448992.png)
![N'-(2-furylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448994.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B448995.png)
